Sessilifoline A
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Overview
Description
Sessilifoline A is a natural alkaloid compound first isolated from the plant Lycoris aurea . It is known for its complex molecular structure and potential biological activities. The compound has a molecular formula of C22H31NO5 and a molecular weight of 389.48524 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sessilifoline A is typically extracted and isolated from the Lycoris aurea plant. The extraction process involves crushing, soaking, and extracting the plant material, followed by separation and purification using solvent extraction and chromatographic techniques .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to handle larger quantities of plant material and solvents.
Chemical Reactions Analysis
Types of Reactions: Sessilifoline A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of this compound.
Scientific Research Applications
Sessilifoline A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sessilifoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Sessilifoline A is part of a series of structurally related alkaloids, including:
- Neostenine
- Neotuberostemonone
- Tuberostemonine
- Neotuberostemonine
- Bisdehydroneotuberostemonine
- Protostemonine
Uniqueness: this compound stands out due to its unique molecular structure, which includes a complex arrangement of rings and functional groups. This structural complexity contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10-,11+,12+,13+,14+,15-,16-,17-,18+,19-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMLMRBONYJOT-SVRYCYPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCC[C@H]3N4[C@@]2(O3)[C@H](C[C@H]4[C@@H]5C[C@@H](C(=O)O5)C)[C@@H]6[C@H]1OC(=O)[C@@H]6C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the structure of Sessilifoline A?
A1: this compound is a novel alkaloid isolated from the stems of Stemona sessilifolia []. Unfortunately, the provided abstract does not offer specific details about its molecular formula, weight, or spectroscopic data. A full analysis of its structure, including elucidation via 2D-NMR techniques, can be found in the original research article [].
Q2: Are there any known potential applications for this compound?
A2: While the abstract mentioning this compound [] doesn't specify its applications, the other provided research [] highlights the use of 100 monomer component alkaloids, including one named "sessilifoline B", for the development of acetylcholinesterase inhibitors. These inhibitors hold potential for preventing and treating neurological conditions like Alzheimer's disease, myasthenia gravis, and glaucoma []. Given the close structural relationship between this compound and B, further research is needed to explore if this compound exhibits similar inhibitory activities and therapeutic potential.
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